molecular formula C11H20O3 B8387744 3-Hydroxy-3,7-dimethyl-6-octenoic acid methyl ester CAS No. 105650-24-6

3-Hydroxy-3,7-dimethyl-6-octenoic acid methyl ester

Cat. No. B8387744
M. Wt: 200.27 g/mol
InChI Key: AZYCUHYELMASNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3,7-dimethyl-6-octenoic acid methyl ester is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
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properties

CAS RN

105650-24-6

Product Name

3-Hydroxy-3,7-dimethyl-6-octenoic acid methyl ester

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 3-hydroxy-3,7-dimethyloct-6-enoate

InChI

InChI=1S/C11H20O3/c1-9(2)6-5-7-11(3,13)8-10(12)14-4/h6,13H,5,7-8H2,1-4H3

InChI Key

AZYCUHYELMASNW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CC(=O)OC)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.69 g of Na metal were dissolved in 200 g of methanol and cooled to 10° C. 50.47 g (0.279 mol) of 4-methyl-4-(4-methylpent-3-en-1-yl)-2-oxetanone were then added over a period of 17 mins, during which time the temperature rose to 16° C. Next, the mixture was stirred at 20° C. for 1.2 h and then acidified with 4.14 g (30 mmol) of sodium hydrogen sulfate. After being stirred for a further 1.7 h at 20° C., the suspension was filtered. The filtrate was concentrated (80 mbar, 40° C.). The residue (56.56 g) was then fractionated at 1 mbar, and the main fraction distilled at 95° C. to 97° C. 49.52 g (87.1%) of the title product were obtained in the form of an oil.
[Compound]
Name
Na
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
4-methyl-4-(4-methylpent-3-en-1-yl)-2-oxetanone
Quantity
50.47 g
Type
reactant
Reaction Step Two
Quantity
4.14 g
Type
reactant
Reaction Step Three
Yield
87.1%

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